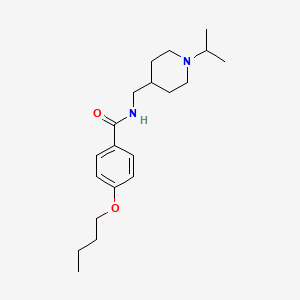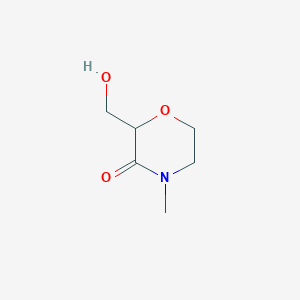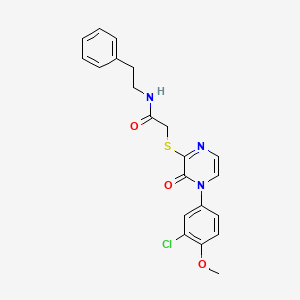![molecular formula C18H12N6 B2920193 6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile CAS No. 303144-79-8](/img/structure/B2920193.png)
6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A series of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones was prepared by a simple synthetic procedure based on the reaction of hydroxylamine or methoxyamine with 2,3-substituted ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Pyrazolo[3,4-d]pyrimidines, a related class, demonstrate significant antibacterial effects. Compounds synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile showed inhibitory properties against pathogenic bacteria like Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017). The study underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives as antibacterial agents.
Anticancer and Antimicrobial Applications
Derivatives of pyrazolo[3,4-d]pyrimidines have been evaluated for their antitumor activity, with certain compounds exhibiting significant effects against human laryngeal epidermoid carcinoma cells (Hep2) (Abdel‐Latif et al., 2016). These findings suggest the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment.
Antimicrobial and Antifungal Activities
Research on novel pyrazolo[3,4-d]pyrimidine-based inhibitors of Staphylococcus aureus DNA polymerase III highlights their antimicrobial properties, particularly against Gram-positive bacteria (Ali et al., 2003). Additionally, some heterocyclic compounds employing 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile showcased promising cytotoxic and antimicrobial activities (Ramadan et al., 2019).
Wirkmechanismus
Target of Action
The primary target of 6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with its target, CDK2, by inhibiting its activity . The inhibition of CDK2 leads to a halt in cell cycle progression, thereby preventing the proliferation of cancer cells . This interaction results in significant changes in cell cycle progression and apoptosis induction within cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation . This results in the inhibition of cancer cell proliferation .
Pharmacokinetics
These properties influence the bioavailability of the compound, which is crucial for its efficacy as a therapeutic agent .
Result of Action
The result of the action of 6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile is the significant inhibition of cancer cell growth . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines . This is achieved through the alteration in cell cycle progression and induction of apoptosis within these cells .
Zukünftige Richtungen
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Eigenschaften
IUPAC Name |
10-[(Z)-2-anilinoethenyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c19-10-13-11-23-24-17-7-9-21-16(15(17)12-22-18(13)24)6-8-20-14-4-2-1-3-5-14/h1-9,11-12,20H/b8-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNPEVOSAXJVSE-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC2=NC=CC3=C2C=NC4=C(C=NN34)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C\C2=NC=CC3=C2C=NC4=C(C=NN34)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2920112.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2920119.png)
![1-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920120.png)

![Benzo[d]thiazol-6-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920123.png)
![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)

